Cas no 40846-94-4 (N-Hydroxysuccinimidyl Lipoate)

N-Hydroxysuccinimidyl Lipoate 化学的及び物理的性質
名前と識別子
-
- alpha-lipoic acid-NHS
- (2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate
- 2,5-Dioxopyrrolidin-1-yl 5-(1,2-Dithiolan-3-yl)pentanoate
- 5-(1,2-Dithiolan-3-yl)pentanic Acid 2,5-Dioxopyrrolidin-1-yl Ester
- Thioctic Acid N-Hydroxysuccinimide Ester
- LCZC1182
- C70383
- DL-alpha-Lipoic acid NHS
- ALPHA-LIPOICACID-NHS
- DA-68905
- DL-f inverted question mark-Lipoic Acid-NHS
- 40846-94-4
- AKOS027472998
- 2,5-Pyrrolidinedione, 1-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]oxy]-
- STL476790
- DL-
- DL-Alpha-lipoicacid-nhs
- L0345
- 1-{[5-(1,2-dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione
- AS-72152
- SCHEMBL2633200
- BP-22515
- A1-03868
- DL-Alpha-lipoic acid-nhs
- MFCD09028032
- CS-0115098
- HY-141336
- A-Lipoic Acid-NHS
- DTXSID40693233
- FL177264
- DL-a-Lipoic acid NHS
- 2,5-DIOXOPYRROLIDIN-1-YL 5-(1,2-DITHIOLAN-3-YL)PENTANOATE
- Thioctic acid N-hydroxysuccinimide ester
- DL-a-Lipoic Acid-NHS
- N-Hydroxysuccinimidyl Lipoate
-
- MDL: MFCD09028032
- インチ: InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2
- InChIKey: WBCUIGFYTHUQHZ-UHFFFAOYSA-N
- ほほえんだ: C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O
計算された属性
- せいみつぶんしりょう: 303.06
- どういたいしつりょう: 303.06
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 114A^2
じっけんとくせい
- 密度みつど: 1.36±0.1(20.0000℃)
- ゆうかいてん: 93.0 to 97.0 deg-C
N-Hydroxysuccinimidyl Lipoate セキュリティ情報
- ちょぞうじょうけん:-20°C
N-Hydroxysuccinimidyl Lipoate 税関データ
- 税関コード:29349990
N-Hydroxysuccinimidyl Lipoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185738-1g |
α-Lipoic acid-NHS |
40846-94-4 | 98% | 1g |
¥817.00 | 2024-05-14 | |
BAI LING WEI Technology Co., Ltd. | 2327062-500MG |
1,2-Dithiolane-3-pentanoic acid succinimidyl ester, 95% |
40846-94-4 | 95% | 500MG |
¥ 1958 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0345-50MG |
N-Hydroxysuccinimidyl Lipoate |
40846-94-4 | 96.0%(LC) | 50MG |
990.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L0345-250MG |
N-Hydroxysuccinimidyl Lipoate |
40846-94-4 | 96.0%(LC) | 250MG |
2990.0CNY | 2021-07-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0345-250MG |
DL-α-Lipoic Acid-NHS |
40846-94-4 | >96.0%(HPLC) | 250mg |
¥2195.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869267-250mg |
DL-α-Lipoic Acid-NHS |
40846-94-4 | 96% | 250mg |
¥2,420.00 | 2022-10-10 | |
BAI LING WEI Technology Co., Ltd. | J92171373-1g |
Thioctic acid N-hydroxysuccinimide ester |
40846-94-4 | 95% | 1g |
¥11880 | 2023-11-24 | |
abcr | AB530916-100mg |
DL-alpha-Lipoic acid NHS, 99%; . |
40846-94-4 | 99% | 100mg |
€547.00 | 2025-02-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-496843-500mg |
alpha-lipoic acid-NHS, |
40846-94-4 | 500mg |
¥3008.00 | 2023-09-05 | ||
A2B Chem LLC | AD31725-1g |
DL-Alpha-lipoic acid-nhs |
40846-94-4 | 98% | 1g |
$156.00 | 2024-04-20 |
N-Hydroxysuccinimidyl Lipoate 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
N-Hydroxysuccinimidyl Lipoateに関する追加情報
Recent Advances in N-Hydroxysuccinimidyl Lipoate (CAS 40846-94-4) Research: A Comprehensive Review
N-Hydroxysuccinimidyl Lipoate (NHS-Lipoate, CAS 40846-94-4) has emerged as a critical reagent in bioconjugation and drug delivery systems due to its unique chemical properties. This compound, which combines the lipoic acid moiety with an N-hydroxysuccinimide (NHS) ester, enables efficient covalent coupling of biomolecules such as proteins, peptides, and antibodies. Recent studies have highlighted its applications in targeted drug delivery, nanotechnology, and metabolic research, making it a focal point in chemical biology and pharmaceutical sciences.
A 2023 study published in Bioconjugate Chemistry demonstrated the use of NHS-Lipoate in the development of redox-responsive drug delivery systems. The researchers utilized the disulfide bond in lipoic acid to create stimuli-sensitive nanocarriers that release therapeutic payloads in reducing environments, such as tumor tissues. This approach significantly improved the specificity and efficacy of chemotherapy agents, reducing off-target effects. The study also emphasized the stability of NHS-Lipoate under physiological conditions, which is crucial for in vivo applications.
In another breakthrough, a team from MIT reported the application of NHS-Lipoate in protein labeling and imaging (Nature Methods, 2024). By conjugating fluorescent probes to antibodies via NHS-Lipoate, they achieved high-resolution imaging of intracellular targets with minimal background noise. The researchers attributed this success to the compound's rapid reaction kinetics and compatibility with aqueous buffers, which are essential for live-cell imaging. This method opens new avenues for studying dynamic biological processes at the molecular level.
Recent advancements in metabolic engineering have also leveraged NHS-Lipoate for enzyme immobilization. A 2024 paper in ACS Catalysis described its use in creating stable biocatalysts for industrial applications. The lipoic acid moiety provided a robust anchor for enzymes on solid supports, while the NHS ester facilitated covalent attachment. This dual functionality resulted in biocatalysts with enhanced operational stability and reusability, addressing key challenges in green chemistry and sustainable manufacturing.
Despite these promising developments, challenges remain in optimizing the pharmacokinetics of NHS-Lipoate-conjugated therapeutics. A review in Advanced Drug Delivery Reviews (2023) highlighted the need for further studies on the in vivo fate of these conjugates, particularly their clearance mechanisms and potential immunogenicity. Future research directions may focus on engineering derivatives of NHS-Lipoate with improved biodistribution profiles while retaining its advantageous reactivity.
In conclusion, NHS-Lipoate (CAS 40846-94-4) continues to play a pivotal role in advancing bioconjugation strategies and therapeutic delivery systems. Its unique chemical properties bridge the gap between synthetic chemistry and biological applications, offering versatile solutions across multiple domains of chemical biology and medicine. As research progresses, we anticipate novel applications emerging in areas such as theranostics, personalized medicine, and biomaterials science.
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